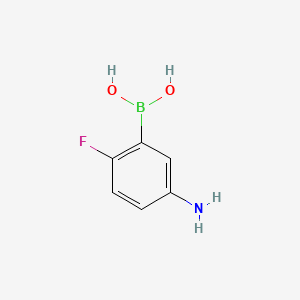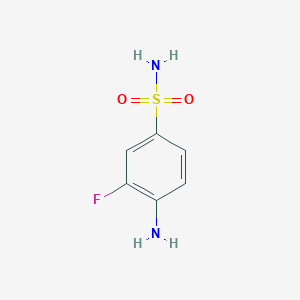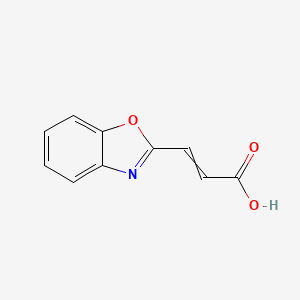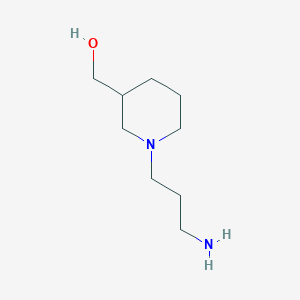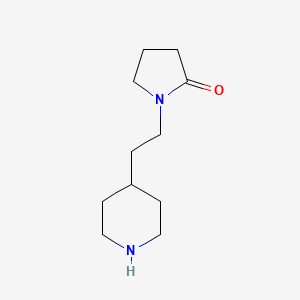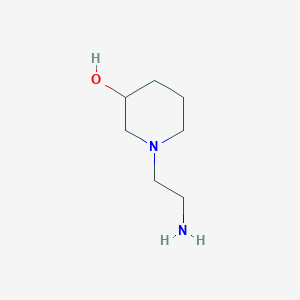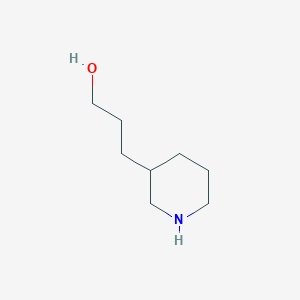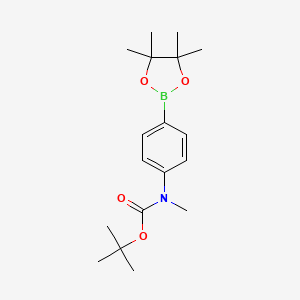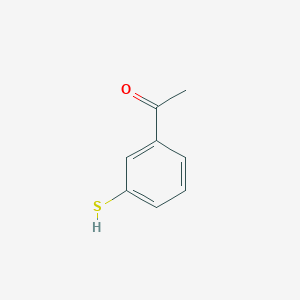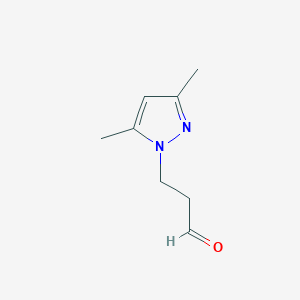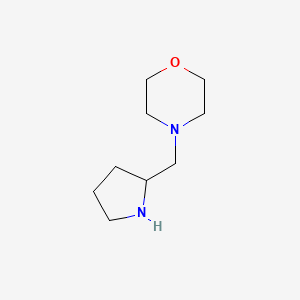
4-(吡咯烷-2-基甲基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-2-ylmethyl)morpholine is a compound that features both morpholine and pyrrolidine moieties. Morpholine is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms, which is often used as a chemical building block or solvent. Pyrrolidine is a secondary amine with a five-membered ring structure. The combination of these two structures in 4-(Pyrrolidin-2-ylmethyl)morpholine suggests potential applications in medicinal chemistry and organic synthesis due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, the Buchwald–Hartwig amination has been used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with good yields, starting from bromoquinoline precursors and heteroarylamines . Another approach involves the reaction of ethyl bromopyruvate with pyrrolidine, leading to tetrahydroindole derivatives . Additionally, a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, which could be related to the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various techniques. For example, DFT calculations have been performed to determine the molecular geometry, vibrational frequencies, and chemical shift values of a compound with a morpholine moiety . X-ray diffraction analysis has been used to fully characterize the molecular structure of a morpholinopyrrole . These studies provide insights into the molecular structure of 4-(Pyrrolidin-2-ylmethyl)morpholine.
Chemical Reactions Analysis
The chemical reactivity of morpholine and pyrrolidine derivatives has been explored in various reactions. Pyrolysis of triazolines containing a morpholine group can lead to the formation of pyrrole derivatives . Additionally, the reactivity of dihydrotriazoles with a morpholine group has been studied, leading to pyrrole-fused pyran-2-one derivatives . These reactions highlight the potential chemical transformations that 4-(Pyrrolidin-2-ylmethyl)morpholine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and pyrrolidine derivatives have been investigated. For instance, the crystal structure of a morpholine-containing compound reveals that the morpholine ring adopts a chair conformation . In another study, the crystal structure of a benzimidazole derivative with a morpholine ring shows that the morpholine adopts a chair conformation, and the pyrrolidine ring adopts an envelope conformation . These findings provide a basis for understanding the physical and chemical properties of 4-(Pyrrolidin-2-ylmethyl)morpholine.
科学研究应用
Antitubercular and Antifungal Activity
Research indicates that compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine have shown potential in antitubercular and antifungal activities. Studies involved synthesizing and evaluating derivatives, demonstrating promising antitubercular and antifungal properties (Syed, Ramappa, & Alegaon, 2013). Further research on similar compounds also corroborates their antitubercular efficacy, particularly those with pyrrolidine substitution (Badiger & Khazi, 2013).
Pharmacophore for PI3K and PIKKs Inhibition
4-(Pyrimidin-4-yl)morpholines, a category including 4-(Pyrrolidin-2-ylmethyl)morpholine, are important pharmacophores for inhibiting PI3K and PIKKs. The morpholine oxygen in these compounds plays a crucial role in forming hydrogen bonds and providing selectivity over the broader kinome (Hobbs et al., 2019).
Synthesis and Characterization of Complexes
4-(Pyrrolidin-2-ylmethyl)morpholine has been used in the synthesis and characterization of various complexes, including Co(III) complexes. These complexes have been studied for their potential applications in different fields, with a focus on their structural properties (Amirnasr et al., 2001).
Photophysical and Biomolecular Binding Properties
Studies on derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine have explored their photophysical properties and biomolecular binding characteristics. This research has implications in areas like molecular interactions and the design of functional materials (Bonacorso et al., 2018).
Chemical and Structural Analysis
Chemical and structural analyses of compounds related to 4-(Pyrrolidin-2-ylmethyl)morpholine using techniques like density functional methods and vibrational spectroscopy have been conducted. Such studies provide insights into the molecular structure and behavior of these compounds (Avcı, Atalay, Cömert, & Dinçer, 2011).
Green Polymerization
4-(Oxiran-2-ylmethyl)morpholine, a related compound, has been synthesized and subjected to green polymerization, highlighting the potential of these compounds in environmentally friendly polymer production (Seghier & Belbachir, 2016).
Synthesis of Novel Analgesics
Research has been conducted on synthesizing novel analgesics using derivatives of 4-(Pyrrolidin-2-ylmethyl)morpholine. These studies aim to develop potent and safer analgesics with improved affinity toward opioid receptors (Borowiecki, 2022).
安全和危害
未来方向
The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .
属性
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405844 |
Source


|
| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-ylmethyl)morpholine | |
CAS RN |
215503-90-5 |
Source


|
| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

